molecular formula C10H7FN2O3 B3031950 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid CAS No. 887267-58-5

5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B3031950
CAS No.: 887267-58-5
M. Wt: 222.17 g/mol
InChI Key: OAJKEHSHJIUGIR-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxo group, and a carboxylic acid group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The oxo and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
  • 5-(3-bromophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
  • 5-(3-methylphenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid imparts unique properties compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(3-fluorophenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-6-3-1-2-5(4-6)7-8(9(14)15)13-10(16)12-7/h1-4H,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJKEHSHJIUGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(NC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650410
Record name 5-(3-Fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-58-5
Record name 5-(3-Fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
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5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Reactant of Route 4
5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Reactant of Route 5
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5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Reactant of Route 6
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5-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

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